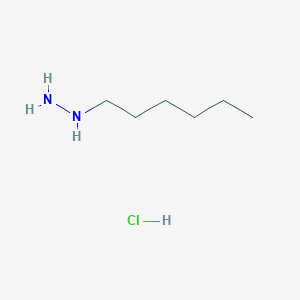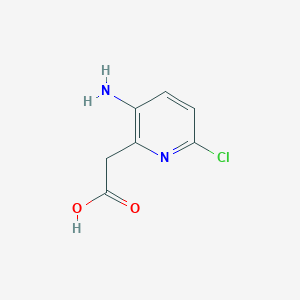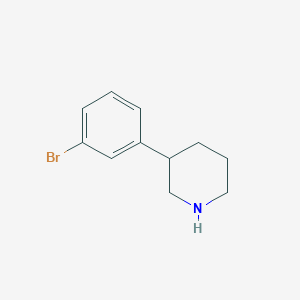
Hexylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylhydrazine hydrochloride is an organic compound with the chemical formula C6H15N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a hexyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- The reaction mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Hexylamine: is mixed with in a suitable solvent.
Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexylhydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hexylhydrazones.
Reduction: It can be reduced to hexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
Hexylhydrazones: Formed through oxidation reactions.
Hexylamine: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Hexylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Hexylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
- Phenylhydrazine hydrochloride
- Methylhydrazine hydrochloride
- Ethylhydrazine hydrochloride
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydrazine derivatives. This longer chain can influence its solubility, reactivity, and interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
Properties
Molecular Formula |
C6H17ClN2 |
|---|---|
Molecular Weight |
152.66 g/mol |
IUPAC Name |
hexylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H |
InChI Key |
RRIJZRZUKBIERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)









![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)


